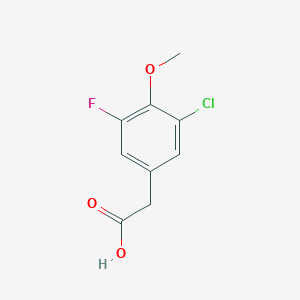

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTDDWCLJYAKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic Acid (CAS 1000544-65-9)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a halogenated aryl acetic acid derivative with significant value in modern chemical research. As a key synthetic building block, its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific physicochemical properties that are increasingly leveraged in medicinal chemistry and materials science.[1] This guide covers the compound's fundamental properties, proposes a robust synthetic pathway, outlines a comprehensive analytical characterization workflow, discusses its current and potential applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers and scientists seeking to utilize this versatile intermediate in their development programs.

Core Physicochemical Properties and Structural Analysis

This compound is a substituted phenylacetic acid, a class of compounds widely recognized for its utility in organic synthesis. The identity and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000544-65-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₈ClFO₃ | [1][5][6] |

| Molecular Weight | 218.61 g/mol | [1][2][5][6] |

| InChI Key | SGTDDWCLJYAKEL-UHFFFAOYSA-N | [1] |

| Typical Purity | ≥97% | [1][5] |

Structural Elucidation

The compound's structure is centered on a phenylacetic acid core. The specific arrangement of substituents on the aromatic ring is critical to its chemical reactivity and biological activity.

Caption: 2D structure of this compound.

The key structural features include:

-

A Phenylacetic Acid Backbone: This provides the carboxylic acid functional group, which is a versatile handle for derivatization, such as amide bond formation.

-

Methoxy Group (-OCH₃): Positioned at C4, this electron-donating group can influence the electronic environment of the ring and is a common feature in many bioactive molecules.[7]

-

Halogen Substituents (-F, -Cl): The presence of fluorine at C5 and chlorine at C3 significantly impacts the molecule's properties.[1] Halogens, particularly fluorine, are known to enhance metabolic stability, lipophilicity, and receptor binding affinity, which are critical parameters in drug design.[1] In studies of related compounds, fluorine substitution has been shown to be crucial for enhancing biological potency.[1]

Synthesis and Purification Strategy

While a definitive, peer-reviewed synthesis for this specific molecule is not widely published, a robust and logical synthetic route can be proposed based on established methodologies for preparing substituted phenylacetic acids. The following workflow is designed for high yield and purity, starting from commercially available precursors.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Rationale: This multi-step synthesis is predicated on the conversion of a stable, commercially available benzyl alcohol to the corresponding acid. The conversion to a benzyl chloride provides an excellent electrophile for nucleophilic substitution with cyanide. The resulting nitrile is then readily hydrolyzed to the target carboxylic acid, a robust and high-yielding transformation.

Step 1: Synthesis of 1-(chloromethyl)-3-chloro-5-fluoro-4-methoxybenzene

-

To a stirred solution of (3-chloro-5-fluoro-4-methoxyphenyl)methanol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Argon), add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the benzyl chloride intermediate.

Step 2: Synthesis of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile

-

Dissolve the benzyl chloride intermediate from Step 1 in a polar aprotic solvent such as DMSO or acetone.

-

Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.

-

Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenylacetonitrile intermediate.

Step 3: Hydrolysis to this compound

-

To the crude nitrile from Step 2, add a solution of aqueous sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours. The hydrolysis progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature, which should cause the carboxylic acid product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification

-

The crude solid product is purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

-

Dissolve the crude solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product with >97% purity.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A multi-technique approach ensures the highest confidence in the material's quality.

Caption: Comprehensive analytical workflow for product validation.

Predicted Spectroscopic Data

Based on known spectral data for structurally similar phenylacetic acids, the following characteristics are predicted for this compound.[7][8][9]

| Technique | Predicted Observations |

| ¹H NMR | - Broad singlet (~11-12 ppm) for the carboxylic acid proton (-COOH). - Two doublets or multiplets in the aromatic region (~6.8-7.5 ppm) for the two aromatic protons. - Singlet (~3.9 ppm) for the methoxy protons (-OCH₃). - Singlet (~3.6 ppm) for the methylene protons (-CH₂-). |

| ¹³C NMR | - Signal for the carboxylic carbon (~175-180 ppm). - Multiple signals in the aromatic region (~110-160 ppm), showing C-F and C-Cl coupling. - Signal for the methoxy carbon (~55-60 ppm). - Signal for the methylene carbon (~40 ppm). |

| ¹⁹F NMR | - A single resonance in the typical range for an aryl fluoride. |

| Mass Spec (ESI-) | Predicted [M-H]⁻ ion at m/z ≈ 217.0, showing a characteristic isotopic pattern for one chlorine atom. |

| IR Spectroscopy | - Broad O-H stretch (~2500-3300 cm⁻¹). - Sharp C=O stretch (~1700 cm⁻¹). - C-O stretches (~1200-1300 cm⁻¹). - C-F and C-Cl stretches in the fingerprint region. |

Standard Operating Procedures

-

NMR Spectroscopy: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution (~1 mg/mL) in a mobile phase solvent like acetonitrile or methanol.[10] Inject onto a C18 column and analyze using electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecular ion.[10]

-

Infrared (IR) Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but rather a highly valued intermediate for constructing more complex molecules.[1] Its utility stems from its tailored structure, which can be incorporated into larger scaffolds to probe structure-activity relationships (SAR).[1]

-

Scaffold for Novel Therapeutics: Structural analogs of this compound have been identified as potent scaffolds in the development of new drugs.[1] Research has highlighted the efficacy of related compounds against infectious diseases, such as those caused by Cryptosporidium.[1]

-

Anti-Inflammatory Research: Preliminary studies on similar compounds suggest potential anti-inflammatory properties by modulating signaling pathways associated with inflammation and pain.[1] In one notable case, a related compound demonstrated a significant reduction in neuroinflammatory markers in an animal model of Alzheimer's disease, suggesting a promising area for further investigation.[1]

Caption: Hypothetical mechanism for an anti-inflammatory drug candidate.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).[4][11]

-

Use: For research and development use only. Not for human or veterinary use.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13]

-

Handling: Avoid breathing dust.[13] Wash hands thoroughly after handling.[13] Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]

-

Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[13]

-

References

-

CAS No.1000544-65-9,3-Chloro-5-fluoro-4-Methoxyphenylacetic ... - LookChem. (URL: [Link])

-

Chemicals | R&d | Laboratory & Science | Neobits.com. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) - HMDB. (URL: [Link])

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (URL: [Link])

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

-

2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (URL: [Link])

-

3-Fluoro-4-methoxyphenylacetic acid - NIST WebBook. (URL: [Link])

-

4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (URL: [Link])

-

Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect - CORE. (URL: [Link])

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

-

4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company. (URL: [Link])

-

Atmospheric pressure ionization mass spectrometry: the routine determination of 2,4,5-trichlorophenoxyacetic acid and its metabolites - PubMed. (URL: [Link])

-

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem. (URL: [Link])

-

Acetic acid, chloro- - the NIST WebBook. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-methoxyphenylacetic acid supplier | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. CAS 1000544-65-9 | 2621-7-18 | MDL MFCD09832262 | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 6. neobits.com [neobits.com]

- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

- 10. lcms.cz [lcms.cz]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

physicochemical properties of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 1000544-65-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural attributes, thermal properties, acidity, solubility, and spectroscopic signature of this important synthetic building block. Each section provides not only data but also the causal scientific reasoning behind the properties and detailed methodologies for their empirical validation.

Introduction and Molecular Overview

This compound is an aryl-acetic acid derivative that serves as a crucial intermediate in medicinal chemistry and novel therapeutic development.[1] Its structure is characterized by a phenylacetic acid core, substituted with a unique combination of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups. This specific substitution pattern creates significant electronic asymmetry and modulates lipophilicity, which can be pivotal for structure-activity relationship (SAR) studies.[1] Analogs of this compound class have demonstrated potent biological activity, underscoring the importance of a thorough understanding of its fundamental physicochemical characteristics to predict its behavior in both synthetic reactions and biological systems.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | [2] |

| CAS Number | 1000544-65-9 | [1][2] |

| Molecular Formula | C₉H₈ClFO₃ | [1][2] |

| Molecular Weight | 218.61 g/mol | [1][2] |

| InChI Key | SGTDDWCLJYAKEL-UHFFFAOYSA-N | [1] |

Melting Point and Thermal Stability

The melting point is a critical indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies high purity. While no experimental melting point for the title compound is publicly documented, we can estimate its value based on structurally similar compounds. The presence of halogens and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer motif suggest a relatively high melting point.

| Compound | Melting Point (°C) |

| This compound | ~105 - 125 (Estimated) |

| 3-Chloro-4-methoxyphenylacetic acid | 92.0 - 97.0 |

| 3-Fluoro-4-methoxyphenylacetic acid | 112 - 116 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 113.1 - 114.1 |

Causality: The introduction of a halogen generally increases the melting point due to increased molecular weight and stronger intermolecular van der Waals forces. The interplay of the chloro and fluoro groups on the target molecule likely results in a melting point within the range of its bromo- and fluoro-analogs.

Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in standard pharmacopeias and ASTM E324.[1][3]

-

Sample Preparation :

-

Ensure the sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Press the open end of a glass capillary tube into the powder, forcing a small amount of sample into the tube.

-

Tap the closed end of the capillary on a hard surface to pack the sample down into a compact column of 2-4 mm in height.[4]

-

-

Apparatus Setup :

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.

-

-

Measurement :

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Prepare a new capillary and heat at a slow, controlled rate (1-2 °C/min) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T_final). The melting range is T_initial - T_final. For a pure compound, this range should be narrow (0.5-2 °C).[5]

-

Acidity (pKa)

The acid dissociation constant (pKa) is a fundamental parameter that governs a molecule's ionization state at a given pH. For a drug candidate, pKa influences solubility, absorption, distribution, and target binding.[6] As a carboxylic acid, this compound is a weak acid.

Causality & Estimation: The pKa of unsubstituted phenylacetic acid is approximately 4.31.[7] The substituents on the aromatic ring of the title compound will modulate this value.

-

-Cl and -F (meta to the side chain) : These are electron-withdrawing groups that act through the inductive effect (-I). They pull electron density away from the carboxylate group, stabilizing the conjugate base (anion) and thereby increasing the acidity (lowering the pKa) .

-

-OCH₃ (para to the side chain) : The methoxy group is electron-donating through resonance (+R) but electron-withdrawing through induction (-I). In the para position, the resonance effect typically dominates, which would destabilize the conjugate base and decrease acidity. However, it is ortho to the electron-withdrawing chloro and fluoro groups, complicating a simple prediction.

Given the presence of two strong inductively withdrawing groups, the net effect is expected to be an increase in acidity compared to the parent phenylacetic acid.

| Compound | pKa Value |

| This compound | ~3.8 - 4.1 (Estimated) |

| Phenylacetic acid (Baseline) | 4.31[8] |

| 2-Chlorobenzoic acid | 2.94 |

| 3-Fluorobenzoic acid | 3.86 |

Protocol for pKa Determination (Potentiometric Titration)

This method is a highly precise and commonly used technique for pKa determination.[9][10]

-

System Calibration :

-

Solution Preparation :

-

Prepare a standardized titrant solution of ~0.1 M carbonate-free sodium hydroxide (NaOH).

-

Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[2]

-

Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[6]

-

-

Titration Procedure :

-

Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[2]

-

Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[2]

-

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Thermodynamic solubility, measured at equilibrium, is the most relevant value for predicting in vivo dissolution.[11]

Structural Analysis: The molecule possesses both a polar, hydrophilic carboxylic acid group and a larger, substituted, lipophilic aromatic ring.

-

Aqueous Solubility : The carboxylic acid group can ionize to the highly polar carboxylate anion at pH values above its pKa, significantly increasing aqueous solubility. At pH < pKa, the neutral acid form will dominate, which is expected to have low water solubility.

-

Organic Solubility : The molecule is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate, which can interact with both the polar head and the nonpolar ring.[12] It will likely have lower solubility in nonpolar solvents like hexane.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11][13]

-

Preparation :

-

Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific, known pH (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation is reached.[11]

-

-

Equilibration :

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[13] A preliminary time-course experiment can validate the required equilibration time.

-

-

Sample Processing :

-

After equilibration, allow the vials to stand so that the excess solid can sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[14]

-

-

Quantification :

-

Dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[15]

-

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.

Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz)

-

~10-12 ppm (1H, broad singlet) : The acidic proton of the carboxylic acid (-COOH). May be very broad or exchange with trace water.

-

~7.0-7.3 ppm (2H, multiplet) : The two aromatic protons. Their exact shifts and splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine will likely appear as a doublet of doublets.

-

~3.9 ppm (3H, singlet) : The methoxy group protons (-OCH₃).

-

~3.6 ppm (2H, singlet) : The methylene protons (-CH₂-).

Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz)

-

~175-180 ppm : The carbonyl carbon of the carboxylic acid (-COOH).

-

~110-160 ppm : A complex region with multiple signals for the aromatic carbons. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Carbons bonded to chlorine and oxygen will also have characteristic shifts.

-

~56 ppm : The methoxy carbon (-OCH₃).

-

~40 ppm : The methylene carbon (-CH₂-).[16]

Predicted Infrared (IR) Spectrum (KBr Pellet)

-

2500-3300 cm⁻¹ (very broad) : O-H stretch of the hydrogen-bonded carboxylic acid dimer.

-

~1700-1725 cm⁻¹ (strong, sharp) : C=O stretch of the carboxylic acid.

-

~1600, ~1480 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong) : Asymmetric C-O-C stretch of the aryl ether.

-

~1050-1150 cm⁻¹ : C-F stretch.

-

~700-800 cm⁻¹ : C-Cl stretch.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺) : A peak at m/z = 218, with a characteristic M+2 isotope peak at m/z = 220 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl.

-

Key Fragments :

-

m/z = 173 : Loss of the carboxyl group (-COOH, 45 Da). This is often a prominent fragment for carboxylic acids.[17]

-

m/z = 199/201 : Loss of a hydroxyl radical (-OH, 17 Da).

-

Tropylium-like ion : Cleavage of the C-C bond between the methylene group and the ring can lead to various substituted benzyl or tropylium-type cations, which are common in the fragmentation of phenylacetic acids.[18]

-

Conclusion

The are dictated by the interplay of its carboxylic acid function and the unique electronic environment created by its substituted aromatic ring. It is predicted to be a moderately acidic, crystalline solid with a melting point likely exceeding 100 °C. Its solubility is expected to be highly pH-dependent. The provided protocols offer robust, validated frameworks for the empirical determination of these critical parameters, enabling researchers to effectively utilize this valuable chemical intermediate in drug discovery and development programs.

References

-

Synquest Labs. 3-Chloro-5-fluoro-4-methoxyphenylacetic acid.

-

Benchchem. This compound.

-

ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023.

-

El-Kassem, L. T., & El-Sayed, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-51.

-

University of Calgary. Melting Point Determination.

-

Kromdijk, W., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 115-157.

-

Muhlenberg College. Determination of Melting Points.

-

Scribd. Potentiometric Acid-Base Titration Guide.

-

SSERC. Melting point determination.

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-41.

-

ECETOC. (2014). Appendix A: Measurement of Acidity (pKa). ECETOC Technical Report No. 122.

-

Enamine. Shake-Flask Solubility Assay.

-

Protocols.io. Shake-Flask Aqueous Solubility Assay (Kinetic solubility).

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Royal Society of Chemistry. Supporting Information for Catalytic C–H Arylation of Aliphatic Carboxylic Acids.

-

BioAssay Systems. Solubility Testing – Shake Flask Method Summary.

-

Chegg. Solved: Please interpret this MS spectrum of phenylacetic acid.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

Bowden, K., & Grubbs, E. J. (1996). pKAH-values of phenylacetic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-543.

-

The Merck Index Online. Phenylacetic Acid.

-

Williams, R. pKa Data Compiled by R. Williams.

-

PubChem. Phenylacetic Acid.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

-

Human Metabolome Database. Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209).

-

Guzei, I. A., & Spencer, L. C. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.

-

Wikipedia. Phenylacetic acid.

-

MedChemExpress. 2-(4-Methoxyphenyl)acetic acid.

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.

-

LookChem. 3-chloro-4-methoxyphenylacetic acid.

-

Zhidkova, E. A., et al. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.

-

PubChem. 4-Methoxyphenylacetic Acid.

-

PubChem. Methoxyphenylacetic acid.

-

BLDpharm. 2-(4-Fluoro-2-methoxyphenyl)acetic acid.

-

NIST WebBook. 3-Fluoro-4-methoxyphenylacetic acid.

-

ChemicalBook. 2-Fluoro-4-methoxyphenylacetic acid Product Description.

-

Sigma-Aldrich. 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

-

Achmem. 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

-

Sigma-Aldrich. 3-Fluoro-4-methoxyphenylacetic acid.

-

CymitQuimica. (4-Fluoro-3-methoxyphenyl)acetic acid.

Sources

- 1. store.astm.org [store.astm.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. thinksrs.com [thinksrs.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lookchem.com [lookchem.com]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid

Introduction: The Analytical Imperative

In modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The compound this compound (Molecular Formula: C₉H₈ClFO₃, Molecular Weight: 218.61 g/mol ) serves as a vital synthetic building block in medicinal chemistry.[1][2] Its utility in constructing more complex therapeutic candidates necessitates a rigorous and multi-faceted approach to its structural characterization.[1]

This guide eschews a simplistic checklist methodology. Instead, it presents a logical, self-validating workflow designed for researchers and scientists. We will navigate the process from establishing the fundamental molecular formula to mapping the precise atomic connectivity, explaining not just what to do, but why each analytical choice is made. This integrated strategy, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, ensures the highest fidelity in structure elucidation.

Caption: A high-level overview of the integrated analytical workflow.

Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is always to confirm the most fundamental properties: the molecular weight and elemental composition. HRMS is the gold standard for this task, providing mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula, immediately constraining the realm of possible structures.

Trustworthiness: For a carboxylic acid, analysis in negative ion mode using Electrospray Ionization (ESI-) is often preferred. The acidic proton is readily lost, forming a stable [M-H]⁻ ion, which simplifies the resulting spectrum. The presence of chlorine provides an invaluable internal validation point: the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) must be observed in the mass spectrum for the molecular ion and any chlorine-containing fragments.

Expected HRMS Data

| Ion | Theoretical m/z ([C₉H₇ClFO₃]⁻) | Expected m/z (Observed) | Mass Accuracy (ppm) |

| ³⁵Cl Isotope | 217.0045 | ~217.0045 | < 5 ppm |

| ³⁷Cl Isotope | 219.0016 | ~219.0016 | < 5 ppm |

Fragmentation Analysis: Deconstructing the Molecule

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in a tandem MS experiment reveals the molecule's skeletal weak points. For phenylacetic acids, fragmentation is predictable and diagnostic. The primary cleavage occurs at the benzylic position, which is structurally fragile.

Caption: Key fragmentation pathways for the target molecule in MS/MS.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis (Negative Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to -3.5 kV.

-

Set the drying gas (N₂) temperature to 300°C and flow rate to 8 L/min.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Processing: Process the spectrum to identify the [M-H]⁻ ion. Calculate the elemental composition from the accurate mass and compare the measured isotopic distribution with the theoretical pattern for a molecule containing one chlorine atom.

Part 2: Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: Before delving into the complex NMR data, a quick FTIR spectrum provides a "chemical fingerprint," confirming the presence of key functional groups. This is a rapid and non-destructive technique that validates the major structural motifs suggested by the molecular formula.

Trustworthiness: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretch is exceptionally broad due to strong hydrogen-bonding dimers, and the C=O stretch is typically very intense.[3][4] These two features, when observed together, provide irrefutable evidence for the carboxylic acid moiety.[5]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid)[3][5] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid)[5] |

| 1550-1600 | Medium | C=C stretch (Aromatic Ring) |

| 1210-1320 | Strong | C-O stretch (Acid & Ether) [3][4] |

| ~2850, ~2950 | Weak-Medium | C-H stretch (Aliphatic CH₂) |

| ~3050 | Weak | C-H stretch (Aromatic) |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean, acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Identify and label the major absorption peaks.

Part 3: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon-hydrogen framework and reveals connectivity. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments is required for an unambiguous assignment.

Trustworthiness: The self-validating nature of NMR comes from the corroboration between different experiments. ¹H NMR provides proton counts and splitting patterns, ¹³C NMR shows all unique carbons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) C-H correlations that piece the fragments together.[6]

¹H NMR Analysis

The chemical shifts are influenced by the electronic environment. The electron-withdrawing Cl and F atoms will deshield nearby protons (shift them downfield), while the electron-donating -OCH₃ group will shield them (shift them upfield).[7]

-

-COOH Proton: A characteristic broad singlet far downfield (~10-13 ppm) due to its acidic nature.[5]

-

Aromatic Protons: Located in the 6.5-8.0 ppm region.[8][9] For this 1,3,4,5-tetrasubstituted ring, two aromatic protons remain. They will appear as doublets, with splitting caused by coupling to the ¹⁹F nucleus.

-

-OCH₃ Protons: A sharp singlet around 3.9 ppm.[10]

-

-CH₂- Protons: A singlet in the benzylic region around 3.6 ppm.[10]

¹³C NMR Analysis

Carbons in an aromatic ring typically absorb between 120-150 ppm.[8] The substituents have a significant impact on the chemical shifts of the ring carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

-COOH Carbon: The least shielded carbon, found around 170-185 ppm.[5]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region. The carbons directly bonded to O, Cl, and F will be significantly shifted.

-

-OCH₃ Carbon: A signal around 55-60 ppm.

-

-CH₂- Carbon: A signal around 30-40 ppm.

2D NMR: Connecting the Pieces

While 1D spectra suggest the pieces, 2D spectra build the final picture.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation spot for every proton and the carbon it is directly attached to. It definitively links the signals for the -CH₂-, -OCH₃, and aromatic C-H groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to establishing long-range connectivity.

Caption: Expected HMBC correlations confirming molecular connectivity.

Predicted NMR Data Summary

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| -COOH | ~12.0 (s) | ~175 | - |

| -CH₂- | ~3.6 (s) | ~35 | Carbonyl C, Aromatic C1, Aromatic C2, Aromatic C6 |

| -OCH₃ | ~3.9 (s) | ~56 | Aromatic C4 |

| Ar-H | ~7.0-7.3 | ~110-125 | Correlations to other aromatic carbons (2 and 3 bonds away) |

| Ar-C | - | ~110-160 | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 8-16 scans.

-

Set the spectral width to cover 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity, several hundred to a few thousand scans may be necessary.

-

Set the spectral width to cover 0-200 ppm.

-

-

2D NMR Acquisition (HSQC & HMBC):

-

Utilize standard pulse programs for gradient-selected HSQC and HMBC experiments.

-

Optimize parameters based on typical C-H coupling constants (¹JCH ~145 Hz, ⁿJCH ~8 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to residual solvent signal or TMS). Integrate ¹H signals and pick peaks for all spectra. Analyze the 2D correlations to build the final structure.

Part 4: Integrated Data Analysis and Structure Confirmation

-

HRMS established the correct elemental formula: C₉H₈ClFO₃.

-

FTIR confirmed the presence of the essential carboxylic acid and aromatic ring functional groups.

-

¹H and ¹³C NMR provided the inventory of all hydrogen and carbon environments.

-

HSQC and HMBC connected these individual atoms, revealing the precise bonding framework: an acetic acid moiety attached to a phenyl ring, which is further substituted with a chlorine atom, a fluorine atom, and a methoxy group. The specific correlations from the methylene and methoxy protons to the aromatic ring carbons confirm the substitution pattern as this compound.

This rigorous, cross-validating workflow provides the highest degree of confidence in the final structural assignment, a critical requirement for any compound intended for use in research and development.

References

-

IR: carboxylic acids. (University of Calgary) [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (ACS Publications) [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (ResearchGate) [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (Spectroscopy Online) [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (OpenStax) [Link]

-

Solved Please interpret this MS spectrum of phenylacetic | Chegg.com. (Chegg) [Link]

-

2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (ResearchGate) [Link]

-

Phenylacetic acid - mzCloud. (mzCloud) [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (MDPI) [Link]

-

Fragmentation pathways in the photolysis of phenylacetic acid - American Chemical Society. (ACS Publications) [Link]

-

Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. (National Library of Medicine) [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry - Chemistry Stack Exchange. (Chemistry Stack Exchange) [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (JoVE) [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (National Library of Medicine) [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1000544-65-9 | 2621-7-18 | MDL MFCD09832262 | 3-Chloro-5-fluoro-4-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MDPI [mdpi.com]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Phenylacetic Acids

Phenylacetic acid (PAA) is an organic compound comprising a phenyl group attached to a carboxylic acid moiety through a methylene bridge.[1] This seemingly simple architecture is a fundamental building block in a vast array of biologically active molecules, serving as a versatile scaffold for drug discovery and development.[2] Endogenously, PAA is a natural auxin in plants and a catabolite of the amino acid phenylalanine in mammals.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as critical components in therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer and antimicrobial agents.[5][6]

This guide provides an in-depth exploration of the primary biological activities of substituted phenylacetic acids, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Anti-inflammatory Activity: The Legacy of COX Inhibition

The most prominent therapeutic application of phenylacetic acid derivatives is in the management of pain and inflammation.[7] Compounds such as Diclofenac and Aceclofenac are widely recognized NSAIDs that underscore the scaffold's importance in this area.[8]

Mechanism of Action: Cyclooxygenase (COX) Pathway

The primary mechanism by which these derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, phenylacetic acid-based NSAIDs prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.

The choice to target COX enzymes is rooted in their central role in the inflammatory cascade. While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. Therefore, developing derivatives with selectivity for COX-2 over COX-1 is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.[9]

Structure-Activity Relationship (SAR)

The efficacy and safety of 2-phenylaminophenylacetic acid derivatives like diclofenac are heavily influenced by their chemical structure.[9]

-

Lipophilicity: Increased lipophilicity has been correlated with higher cytotoxicity in liver cell lines, suggesting a potential for bioactivation to reactive intermediates.[9][10]

-

Ring Substituents: The identity and position of substituents on both phenyl rings are critical. Halogen or alkyl groups in the ortho positions of the anilino ring are often associated with optimal COX inhibitory activity.[10]

-

Acidic Moiety: The methylene spacer between the aromatic core and the carboxylic acid function is crucial for aldose reductase inhibition, another biological activity explored for these compounds.[11]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a reliable method to screen substituted phenylacetic acids for their ability to inhibit COX-1 and COX-2. The rationale is to measure the amount of prostaglandin E2 (PGE2) produced in the presence and absence of the test compound.

1. Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (substituted phenylacetic acids) dissolved in DMSO

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

PGE2 ELISA kit

-

96-well microplates

2. Step-by-Step Methodology:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Add 10 µL of various concentrations of the test compound (or vehicle control, DMSO) to the wells of a 96-well plate.

-

Pre-incubation: Add 170 µL of the enzyme solution to each well and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Self-Validation and Controls:

-

Positive Control: Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to validate assay performance.

-

Negative Control: Wells containing the enzyme and substrate but only the DMSO vehicle serve as the 0% inhibition reference.

-

Blank: Wells without the enzyme are used to subtract any background signal.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Beyond inflammation, phenylacetic acid derivatives have emerged as a promising class of anticancer agents.[12] Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60).[13][14]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The antineoplastic activity of phenylacetic acid derivatives is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[15]

-

Apoptosis Induction: Certain derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of executioner caspases such as caspase-3.[15]

-

Cell Cycle Arrest: Phenylacetamide resveratrol derivatives have been shown to block the cell cycle at the G1 phase. This is confirmed by a dose-dependent decrease in the expression of key cell cycle proteins like cyclin D1 (CCND1) and cyclin-dependent kinase 4 (CDK4).[16]

Quantitative Data: Cytotoxicity of Phenylacetamide Derivatives

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | o-nitro (2b) | PC3 (Prostate) | 52 | [13][14] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro (2c) | PC3 (Prostate) | 80 | [13][14] |

| 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro (2c) | MCF-7 (Breast) | 100 | [13][14] |

| Phenylacetamide Derivative | 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [15] |

| Phenylacetamide Derivative | 3d | MCF-7 (Breast) | 0.7 ± 0.4 | [15] |

| Phenylacetamide Derivative | 3d | MDA-MB-468 | 0.6 ± 0.08 | [15] |

| Reference Drug | Imatinib | PC3 (Prostate) | 40 | [13][14] |

| Reference Drug | Imatinib | MCF-7 (Breast) | 98 | [13][14] |

Note: The data highlights that substitutions significantly impact activity. For instance, derivatives with an electron-withdrawing nitro moiety demonstrated higher cytotoxic effects than those with an electron-donating methoxy moiety.[13][14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. The rationale is that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

1. Materials and Reagents:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

2. Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2. The incubation time is chosen based on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Antimicrobial Activity: A Defense Against Pathogens

Phenylacetic acid is not only synthesized by plants but also by various microorganisms, where it often functions as an antimicrobial agent.[4] For instance, Bacillus licheniformis isolated from fermented soybeans produces PAA, which is active against bacteria like Staphylococcus aureus and Escherichia coli, and the yeast Candida albicans.[17] This has inspired the synthesis of novel PAA derivatives with enhanced antimicrobial properties.[18]

Mechanism of Action: Cell Membrane Disruption

The antibacterial action of PAA against pathogens like Agrobacterium tumefaciens involves multiple mechanisms. A primary mode of action is the disruption of cell membrane integrity.[19] This leads to an increase in the relative conductivity of the cell suspension and leakage of intracellular components like nucleic acids and proteins. Furthermore, PAA can inhibit total protein synthesis and interfere with key metabolic processes, such as the tricarboxylic acid (TCA) cycle, ultimately leading to cell death.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for assessing antimicrobial potency.

1. Materials and Reagents:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

2. Step-by-Step Methodology:

-

Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation and Controls:

-

Positive Growth Control: A well containing only broth and the bacterial inoculum (no compound) must show clear turbidity.

-

Sterility Control: A well containing only broth must remain clear.

-

Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin) should be tested in parallel to validate the susceptibility of the bacterial strain and the assay conditions.

-

Synthesis and Screening Workflow

The development of novel phenylacetic acid derivatives follows a logical workflow from design and synthesis to biological evaluation. The ability to introduce diverse substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity.[2] Common synthetic strategies include the hydrolysis of benzyl cyanides and palladium-catalyzed reactions like Suzuki coupling.[2][20]

References

-

Title: Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed Source: PubMed URL: [Link]

-

Title: Phenylacetic Acid Derivatives Overview Source: Scribd URL: [Link]

-

Title: Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18 Source: Galoá Proceedings URL: [Link]

-

Title: Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: PHENYLACETIC ACID Source: Ataman Kimya URL: [Link]

-

Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]

-

Title: Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma URL: [Link]

-

Title: Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Source: ResearchGate URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed Source: PubMed URL: [Link]

-

Title: Phenylacetic acid derivative: Significance and symbolism Source: IGI Global URL: [Link]

-

Title: Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

-

Title: Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity Source: ResearchGate URL: [Link]

-

Title: Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed Source: PubMed URL: [Link]

-

Title: PHENYLACETIC ACID Source: atamankimya.com URL: [Link]

-

Title: A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth Source: MDPI URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Semantic Scholar URL: [Link]

-

Title: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells Source: ResearchGate URL: [Link]

-

Title: Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed Source: PubMed URL: [Link]

-

Title: Analgesic - Wikipedia Source: Wikipedia URL: [Link]

- Title: Substituted phenylacetic acid compounds and process for preparation thereof Source: Google Patents URL

-

Title: [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] Source: PubMed URL: [Link]

-

Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: An Historical Review of Phenylacetic Acid - PubMed Source: PubMed URL: [Link]

-

Title: The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC Source: PubMed Central URL: [Link]

-

Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: NIH National Library of Medicine URL: [Link]

-

Title: Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants Source: MDPI URL: [Link]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. jchps.com [jchps.com]

- 7. Analgesic - Wikipedia [en.wikipedia.org]

- 8. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 9. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inventivapharma.com [inventivapharma.com]

Unraveling the Molecular Trajectory of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid: A Technical Guide to Mechanistic Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the mechanistic elucidation of 2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry.[1] While direct literature on its mechanism of action is nascent, its structural characteristics suggest a potential role as a modulator of critical cellular processes. This document synthesizes available data on structurally related compounds to postulate a primary hypothesis centered on the disruption of the CARP-1/APC-C axis, a key regulator of cell cycle progression and apoptosis. We present a structured, multi-tiered experimental workflow, complete with detailed protocols and data interpretation frameworks, to rigorously test this hypothesis and uncover the compound's therapeutic potential.

Introduction: The Enigma of a Phenylacetic Acid Derivative

This compound is an aryl-acetic acid derivative with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol .[1] It is recognized as a valuable synthetic building block in medicinal chemistry, with structural analogs showing promise as potent therapeutic scaffolds, particularly in the realm of infectious diseases.[1] The presence of a substituted phenyl ring with chloro, fluoro, and methoxy groups suggests the potential for unique biological interactions, influencing its lipophilicity and receptor binding affinity.[1]

Given the limited direct data on its biological targets, this guide proposes a rational, hypothesis-driven approach to unravel its mechanism of action. Our central hypothesis is formulated based on the activity of structurally analogous compounds, most notably the CARP-1 Functional Mimetics (CFMs).

Postulated Mechanism of Action: Interference with the CARP-1/APC-C Signaling Nexus

A key lead in understanding the potential action of this compound comes from research on CARP-1/CCAR1 (Cell division cycle and apoptosis regulator 1) functional mimetics (CFMs).[2][3] CARP-1 is a perinuclear phosphoprotein that plays a multifaceted role in regulating cell growth and apoptosis.[2][3] It functions as a co-activator for several transcription factors and, critically, for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that governs cell cycle transitions.[2][3][4][5][6][7][8]

CFMs have been shown to disrupt the interaction between CARP-1 and the APC/C, leading to cell cycle arrest and apoptosis, making them promising anti-cancer agents.[2][3] We hypothesize that this compound may function as a CFM, interfering with the CARP-1/APC-C signaling pathway.

The CARP-1/APC-C Signaling Pathway

The APC/C is a multi-subunit E3 ubiquitin ligase that targets key cell cycle proteins, such as cyclins and securin, for proteasomal degradation, thereby controlling progression through mitosis and the G1 phase.[4][5][6][7][8] CARP-1 acts as a co-activator of APC/C.[2][3] By disrupting the CARP-1/APC-C interaction, our subject compound could inhibit the degradation of APC/C substrates, leading to an accumulation of these proteins and subsequent cell cycle arrest and apoptosis.

Caption: Postulated mechanism of action via CARP-1/APC-C pathway disruption.

Experimental Workflow for Mechanistic Validation

To systematically investigate our hypothesis, we propose a three-phase experimental approach:

Phase 1: Target Engagement and Interaction Analysis Phase 2: Cellular Mechanism of Action Phase 3: In Vitro Efficacy and Phenotypic Analysis

Caption: A three-phase experimental workflow for mechanistic validation.

Phase 1: Target Engagement and Interaction Analysis

The initial and most critical step is to determine if this compound directly interacts with CARP-1 and disrupts its binding to APC-C.

Objective: To determine if the test compound disrupts the in vivo interaction between CARP-1 and a core APC-C subunit (e.g., APC2).

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for CARP-1 overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against a core APC-C subunit (e.g., APC2) and CARP-1 (as a positive control for immunoprecipitation).

Expected Outcome: A decrease in the amount of APC2 co-immunoprecipitated with CARP-1 in the presence of the test compound compared to the vehicle control would indicate a disruption of their interaction.

To corroborate the Co-IP findings, additional in vitro assays are recommended:

| Assay | Principle | Expected Outcome with Test Compound |

| GST Pull-Down Assay | An in vitro technique where a GST-tagged "bait" protein (e.g., GST-CARP-1) is incubated with a "prey" protein (e.g., His-tagged APC2) in the presence of the test compound. | Reduced binding of His-APC2 to GST-CARP-1. |

| Surface Plasmon Resonance (SPR) | A label-free technique to measure real-time binding kinetics. One protein (e.g., CARP-1) is immobilized on a sensor chip, and the other (e.g., APC2) is flowed over the surface. | Altered binding affinity (KD) or kinetics (ka, kd) of the CARP-1/APC2 interaction. |

Phase 2: Cellular Mechanism of Action

This phase aims to elucidate the downstream cellular consequences of the compound's activity.

Objective: To determine if the test compound induces cell cycle arrest.

Methodology:

-

Cell Culture and Treatment: Treat a cancer cell line with the test compound at its IC50 concentration (determined in Phase 3) for 24, 48, and 72 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[9][10][11][12]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[9][10][11][12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in the G2/M phase would be consistent with the inhibition of APC-C, which is required for the metaphase-to-anaphase transition.

Objective: To determine if the test compound induces apoptosis.

Methodology:

-

Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[13][14][15][16]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13][14]

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.

| Target Protein | Function | Expected Change with Test Compound |

| Cyclin B1 | A key substrate of APC-C, required for entry into mitosis. | Increased expression |

| Securin | An APC-C substrate that inhibits separase. | Increased expression |

| Cleaved PARP | A marker of apoptosis. | Increased expression |

| Cleaved Caspase-3 | An executioner caspase in apoptosis. | Increased expression |

Phase 3: In Vitro Efficacy and Phenotypic Analysis

This final phase will assess the overall anti-proliferative and cytotoxic effects of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

-

Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure the absorbance or luminescence, respectively.

-

Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value.

Objective: To assess the long-term effect of the compound on the clonogenic survival of cancer cells.

Methodology:

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Compound Treatment: Treat the cells with the test compound for a defined period (e.g., 24 hours).

-

Colony Growth: Remove the compound, wash the cells, and allow them to grow for 10-14 days until visible colonies form.

-

Staining and Quantification: Fix and stain the colonies with crystal violet and count the number of colonies.

Expected Outcome: A dose-dependent decrease in the number and size of colonies would indicate an inhibitory effect on cell proliferation and survival.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By focusing on the plausible hypothesis of CARP-1/APC-C pathway disruption, researchers can efficiently navigate the complexities of target identification and validation. The successful execution of the proposed experimental plan will not only elucidate the molecular mechanism of this compound but also provide a strong foundation for its further development as a potential therapeutic agent. Future studies could involve in vivo efficacy testing in animal models of cancer and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

- Barford, D. (2011). Structure, function and mechanism of the anaphase promoting complex (APC/C). The FEBS Journal, 278(22), 4363-4377.

-

Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2006). Structure, function and mechanism of the anaphase promoting complex (APC/C). Retrieved from [Link]

- Darzynkiewicz, Z., & Huang, X. (2004). Cell cycle analysis. Current protocols in cytometry, 29(1), 7-3.

- Harper, J. W., Burton, J. L., & Solomon, M. J. (2002). The anaphase-promoting complex: it's not just for mitosis any more. Genes & development, 16(17), 2179-2206.

- Muthu, M., Cheriyan, V. T., & Rishi, A. K. (2015). CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis. Oncotarget, 6(9), 6499.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1000544-65-9, this compound. Retrieved from [Link]

- Peters, J. M. (2006). The anaphase promoting complex/cyclosome: a machine designed to destroy. Nature reviews Molecular cell biology, 7(9), 644-656.

- Rishi, A. K., Zhang, L., Yu, Y., Jiang, Y., & Sarkar, S. (2017). CARP-1/CCAR1: A biphasic regulator of cancer cell growth and apoptosis. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1868(2), 407-415.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.

- Wang, L., & Kirschner, M. W. (2007). The anaphase-promoting complex/cyclosome: APC/C. Journal of cell science, 119(12), 2401-2404.

-

Wikipedia. (n.d.). Anaphase-promoting complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

-

Bio-Rad. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-